2-(4-(Methylsulfonamido)phenoxy)acetic acid
Overview
Description
2-(4-(Methylsulfonamido)phenoxy)acetic acid is a chemical compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol . It is known for its role as a metabolite of the antiarrhythmic drug dofetilide, which is a potassium channel blocker . This compound is used in various pharmaceutical and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonamido)phenoxy)acetic acid typically involves the reaction of 4-(methylsulfonamido)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonamido)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(Methylsulfonamido)phenoxy)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonamido)phenoxy)acetic acid is primarily related to its role as a metabolite of dofetilide. Dofetilide blocks potassium channels in cardiac cells, which helps to regulate heart rhythm. The compound itself may interact with similar molecular targets and pathways, contributing to its effects on cardiac function .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: An important intermediate used in organic synthesis and pharmaceuticals.
2-(4-(Methylsulfonamido)phenoxy)acetic Acid-13C: An isotopically labeled analogue used in research.
Uniqueness
This compound is unique due to its specific structure and role as a metabolite of dofetilide. Its ability to participate in various chemical reactions and its applications in pharmaceutical research further distinguish it from similar compounds .
Properties
IUPAC Name |
2-[4-(methanesulfonamido)phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-16(13,14)10-7-2-4-8(5-3-7)15-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQRSHSJPZQETP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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